(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxylate
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Overview
Description
(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxylate is a complex organic compound that features a unique structure combining an imidazo-thiazole ring with a cyclopropane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazo-thiazole core, followed by the introduction of the phenyl group and the cyclopropane carboxylate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of advanced materials with unique properties, such as high strength or conductivity.
Mechanism of Action
The mechanism of action of (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo-thiazole derivatives and cyclopropane carboxylates. Examples include:
- (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxamide
- (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxylic acid
Uniqueness
What sets (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxylate apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability, reactivity, and specificity.
Properties
Molecular Formula |
C16H12N3O2S- |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C16H13N3O2S/c20-14(21)16(6-7-16)17-10-12-13(11-4-2-1-3-5-11)18-15-19(12)8-9-22-15/h1-5,8-10H,6-7H2,(H,20,21)/p-1 |
InChI Key |
LAUIDNBZTMQDHS-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1(C(=O)[O-])N=CC2=C(N=C3N2C=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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